An In-Depth Technical Guide to the Chemical Structure of 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic Acid and Its Analogs
An In-Depth Technical Guide to the Chemical Structure of 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Public Chemical Data
This guide will therefore provide a detailed analysis of a closely related, well-characterized positional isomer, 3-(4-methoxypyridin-2-yl)-2-methylpropanoic acid , for which reliable data exists. This comparative approach offers valuable insights into the physicochemical properties, structural features, and synthetic considerations that would be analogous to the requested molecule. By understanding the characterized isomer, researchers can infer properties and potential synthetic routes for the 6-methoxy-3-yl variant.
Core Structural Analysis: A Comparative Look at Methoxy-pyridin-yl Propanoic Acids
The fundamental structure of these compounds consists of a propanoic acid backbone, substituted with a methyl group at the alpha-position (C2) and a methoxypyridine ring at the beta-position (C3). The key difference between the requested compound and the characterized analog lies in the substitution pattern on the pyridine ring.
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Requested Compound: 3-(6-Methoxy pyridin-3-yl )-2-methylpropanoic acid
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Characterized Analog: 3-(4-Methoxy pyridin-2-yl )-2-methylpropanoic acid
This seemingly minor shift in the positions of the methoxy group and the propanoic acid substituent on the pyridine ring can have significant implications for the molecule's electronic properties, steric hindrance, and, consequently, its reactivity and biological activity.
Detailed Profile of 3-(4-Methoxypyridin-2-yl)-2-methylpropanoic Acid
This section provides a comprehensive overview of the known chemical and physical properties of the characterized positional isomer.
Chemical Identifiers and Molecular Formula
| Property | Value |
| IUPAC Name | 3-(4-methoxypyridin-2-yl)-2-methylpropanoic acid |
| CAS Number | 1545276-35-4 |
| Molecular Formula | C10H13NO3 |
| InChI Code | 1S/C10H13NO3/c1-7(10(12)13)5-8-6-9(14-2)3-4-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
| InChI Key | CKCQTWNZOHPWQZ-UHFFFAOYSA-N |
Physicochemical Properties
While extensive experimental data is not publicly available, computational predictions and data from similar structures suggest the following properties:
| Property | Predicted Value/Information |
| Molecular Weight | 195.22 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 60.7 Ų |
| Physical State | Likely a solid at room temperature |
Structural Elucidation: Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous confirmation of a chemical structure. For a molecule like 3-(methoxy-pyridin-yl)-2-methylpropanoic acid, key insights would be gained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the NMR spectra for these compounds involves analyzing the expected chemical shifts and splitting patterns for the protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectrum (Predicted):
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Pyridyl Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the nitrogen and other substituents.
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CH Proton (C2): A multiplet, likely a quartet of doublets, due to coupling with the adjacent methyl and methylene protons.
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CH₂ Protons (C3): Two diastereotopic protons that would likely appear as a complex multiplet.
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OCH₃ Protons: A sharp singlet around δ 3.8-4.0 ppm.
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CH₃ Protons (C2): A doublet, due to coupling with the C2 proton.
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COOH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectrum (Predicted):
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Carbonyl Carbon (COOH): A signal in the downfield region (δ 170-180 ppm).
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Pyridyl Carbons: Five distinct signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group being the most downfield.
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CH Carbon (C2): A signal around δ 40-50 ppm.
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CH₂ Carbon (C3): A signal around δ 30-40 ppm.
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OCH₃ Carbon: A signal around δ 55 ppm.
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CH₃ Carbon (C2): A signal in the upfield region (δ 15-20 ppm).
Mass Spectrometry (MS)
In a mass spectrum, the molecule would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, the methoxy group, and cleavage of the bond between the pyridine ring and the propanoic acid chain.
Synthesis Strategies
The synthesis of 3-(methoxypyridin-3-yl)-2-methylpropanoic acids would likely involve a multi-step sequence. A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol Considerations:
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Knoevenagel Condensation: The initial step would likely involve the condensation of a substituted pyridine-3-carbaldehyde (e.g., 6-methoxynicotinaldehyde) with a malonic acid derivative in the presence of a base like piperidine or pyridine.
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Michael Addition: The resulting α,β-unsaturated carbonyl compound could then undergo a conjugate addition with a methyl nucleophile, such as that derived from a Grignard reagent or an organocuprate, to introduce the methyl group at the alpha position.
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Hydrolysis and Decarboxylation: The final step would involve the hydrolysis of the ester groups of the malonate derivative, followed by decarboxylation upon heating, to yield the desired propanoic acid.
Potential Applications in Drug Discovery
The 3-(pyridin-3-yl)propanoic acid scaffold is a known structural motif in medicinal chemistry. Molecules containing this core have been investigated for a variety of biological activities. The presence and position of the methoxy group on the pyridine ring can significantly influence the compound's interaction with biological targets by altering its electronic distribution and hydrogen bonding capabilities.
Conclusion and Future Directions
While a comprehensive, publicly available dataset for 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is currently elusive, this technical guide has provided a detailed analysis of a closely related and well-characterized positional isomer. The provided structural, spectroscopic, and synthetic insights for 3-(4-methoxypyridin-2-yl)-2-methylpropanoic acid serve as a valuable reference point for researchers working with this class of compounds.
Future work would require the de novo synthesis and full experimental characterization of 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid to establish its definitive chemical properties and to explore its potential biological activities. Such studies would contribute valuable data to the public domain and enable further exploration of this chemical space for drug discovery and development.
References
- At present, there are no direct, authoritative references providing comprehensive experimental data for the specific molecule 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid in the public domain. The information on the positional isomer, 3-(4-methoxypyridin-2-yl)-2-methylpropanoic acid, can be found through chemical supplier databases such as MilliporeSigma (Sigma-Aldrich), which list its CAS number as 1545276-35-4.
